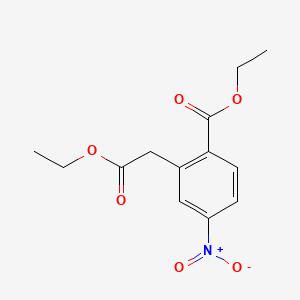

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate, or EEONB, is an organic compound commonly used as a reagent in organic synthesis. It is a colorless, crystalline solid that can be synthesized by reacting ethyl 2-bromo-2-oxoethyl-4-nitrobenzoate with sodium ethoxide in aqueous ethanol. EEONB is used in a variety of scientific applications, including drug synthesis, pharmaceutical research, and biochemistry.

科学的研究の応用

Photosensitive Protecting Groups in Synthetic Chemistry

Photosensitive protecting groups, including nitrobenzyl derivatives, play a crucial role in synthetic chemistry. These groups allow for the selective protection and deprotection of functional groups in molecular synthesis, enabling precise control over chemical reactions. The application of such groups, as highlighted by Amit, Zehavi, and Patchornik (1974), demonstrates their potential in facilitating complex synthetic routes and the development of novel compounds (Amit, Zehavi, & Patchornik, 1974).

Antioxidant Activity and Chemical Analysis

The study and determination of antioxidant activity are critical in various fields, including food science, pharmaceuticals, and materials science. Munteanu and Apetrei (2021) reviewed analytical methods for assessing antioxidant properties, emphasizing the importance of chemical reactions and spectrophotometry in analyzing complex samples (Munteanu & Apetrei, 2021). Similarly, Ilyasov et al. (2020) discussed the ABTS/PP decolorization assay, illustrating the diverse reaction pathways of antioxidants and their implications for evaluating antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Electron Transport System (ETS) Activity

The electron transport system (ETS) is fundamental to bioenergetics in biological systems. Trevors (1984) reviewed methods for measuring ETS activity in soils, sediments, and pure cultures, which is essential for understanding microbial ecology and environmental biotechnology (Trevors, 1984).

Ethyl Glucuronide as a Biomarker

Ethyl glucuronide (EtG) is a metabolite of ethanol, used as a biomarker to assess alcohol consumption. Its detection in various biological matrices provides insights into alcohol use and abuse, contributing to forensic and clinical toxicology (Crunelle et al., 2014).

作用機序

Mode of Action

The mode of action of Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate is currently under investigation . Preliminary studies suggest that it may inhibit tumor cell growth through the induction of apoptosis . The detailed mechanism of its selectivity toward drug-resistant cancer cells is still under investigation .

Result of Action

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate has been shown to exhibit cytotoxicity against a wide range of hematologic and solid tumor cells . It has also demonstrated the ability to selectively kill drug-resistant cells over parent cancer cells . These results suggest that this compound could be a promising candidate for the treatment of cancers with multiple drug resistance .

特性

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-3-19-12(15)8-9-7-10(14(17)18)5-6-11(9)13(16)20-4-2/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOJJWGLKBTAPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride](/img/structure/B597885.png)

![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)

![Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B597891.png)

![6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B597894.png)

![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B597896.png)